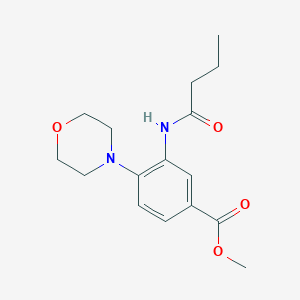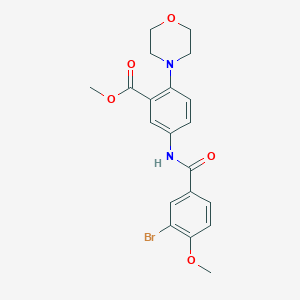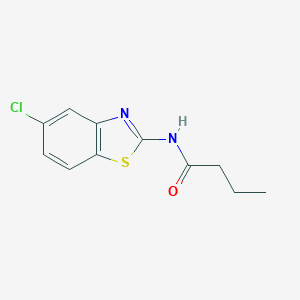![molecular formula C22H17ClN2O3S B244174 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B244174.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives. Benzoxazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for their potential therapeutic properties.
準備方法
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide typically involves the following steps:
Formation of Benzoxazole Core: The benzoxazole core can be synthesized by the cyclization of 2-aminophenol with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the phenolic hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Thioether Formation: The thioether linkage is formed by reacting the benzoxazole derivative with 4-chlorothiophenol in the presence of a base like sodium hydride or potassium carbonate.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with chloroacetyl chloride in the presence of a base.
化学反応の分析
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, with nucleophiles like amines or thiols to form corresponding derivatives.
科学的研究の応用
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antibacterial, antifungal, and anticancer agent due to its ability to interact with various biological targets.
Biological Studies: It is used in biological studies to understand its mechanism of action and its effects on different cellular pathways.
Industrial Applications: The compound is explored for its use in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole core can bind to active sites of enzymes, inhibiting their activity, while the thioether and acetamide groups can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the biological context and the specific target being studied.
類似化合物との比較
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-chlorophenyl)sulfanyl]acetamide can be compared with other benzoxazole derivatives, such as:
N-[5-(1,3-benzoxazol-2-yl)-2-hydroxyphenyl]-2-[(4-chlorophenyl)thio]acetamide: This compound has a hydroxyl group instead of a methoxy group, which can affect its solubility and reactivity.
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-[(4-methylphenyl)thio]acetamide: The presence of a methyl group instead of a chloro group can influence the compound’s biological activity and binding properties.
These comparisons highlight the unique structural features and potential advantages of this compound in various applications.
特性
分子式 |
C22H17ClN2O3S |
|---|---|
分子量 |
424.9 g/mol |
IUPAC名 |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-(4-chlorophenyl)sulfanylacetamide |
InChI |
InChI=1S/C22H17ClN2O3S/c1-27-19-11-6-14(22-25-17-4-2-3-5-20(17)28-22)12-18(19)24-21(26)13-29-16-9-7-15(23)8-10-16/h2-12H,13H2,1H3,(H,24,26) |
InChIキー |
DGJWHEJALLXRRL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl |
正規SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)NC(=O)CSC4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-chloro-4-methoxy-N-{4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244091.png)
![2-methyl-N-[4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]propanamide](/img/structure/B244093.png)
![4-cyano-N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-fluorobenzamide](/img/structure/B244096.png)
![2-(2,4-dichlorophenoxy)-N-[3-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B244099.png)

![4-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244103.png)
![2-chloro-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)benzamide](/img/structure/B244106.png)
![Methyl 3-[(4-ethylbenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244108.png)
![N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylbenzyl)-2-phenoxyacetamide](/img/structure/B244109.png)
![N-(4-{[(2-chloro-4,6-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-methylpropanamide](/img/structure/B244110.png)
![Ethyl 3-[(2,6-dimethoxybenzoyl)amino]-4-(4-morpholinyl)benzoate](/img/structure/B244112.png)


![Methyl 5-{[(2-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B244119.png)
